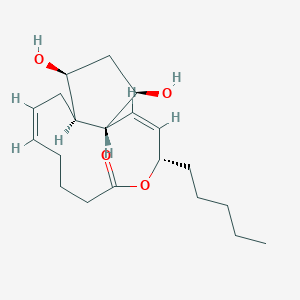

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone is a complex organic compound known for its significant biological activity. It is a derivative of prostaglandin F2α, featuring a lactone ring that enhances its stability and solubility. This compound is notable for its role in various physiological processes and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone typically involves multiple steps starting from simpler prostaglandin precursors. Key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the prostaglandin backbone.

Lactonization: Formation of the lactone ring through intramolecular esterification.

Isomerization: Ensuring the correct geometric configuration (5Z, 13E) of the double bonds.

Reaction conditions often involve the use of strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may utilize biotechnological methods involving microbial fermentation or enzymatic catalysis to achieve high yields and purity. These methods are preferred for their efficiency and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Saturated analogs of the original compound.

Substitution: Derivatives with new functional groups such as ethers or esters.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a model for studying the synthesis and reactivity of prostaglandins. It helps in understanding the mechanisms of lactone formation and the effects of hydroxylation on chemical stability.

Biology

Biologically, it is studied for its role in cellular signaling pathways. It is known to interact with specific receptors, influencing processes like inflammation and smooth muscle contraction.

Medicine

In medicine, 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone is investigated for its potential in treating conditions such as glaucoma, where it helps reduce intraocular pressure. It also shows promise in managing preterm labor by modulating uterine contractions.

Industry

Industrially, this compound is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with prostaglandin receptors, particularly the FP receptor. This interaction triggers a cascade of intracellular events involving the activation of G-proteins and subsequent modulation of cyclic AMP levels. These pathways lead to physiological responses such as muscle contraction or relaxation, depending on the tissue type.

Comparación Con Compuestos Similares

Similar Compounds

Prostaglandin F2α: The parent compound, lacking the lactone ring.

Prostaglandin E2: Another prostaglandin with different hydroxylation patterns and biological activities.

Prostaglandin D2: Known for its role in allergic responses and sleep regulation.

Uniqueness

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone is unique due to its lactone ring, which enhances its stability and solubility compared to other prostaglandins. This structural feature also influences its interaction with biological receptors, potentially leading to distinct therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

Actividad Biológica

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone (commonly referred to as PGF2α 1,11-lactone) is a synthetic derivative of prostaglandin F2α. This compound exhibits a variety of biological activities that are significant in pharmacology and therapeutic applications. The following sections provide an overview of its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C20H32O4

- Molecular Weight : 336.47 g/mol

- CAS Number : 62410-84-8

1. Anti-inflammatory Properties

Prostaglandins are known to play crucial roles in inflammation. PGF2α derivatives have been shown to exhibit anti-inflammatory effects by modulating the activity of various immune cells and cytokines. Research indicates that PGF2α can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages .

2. Cytotoxic Effects

Studies have demonstrated that PGF2α derivatives can exert cytotoxic effects on cancer cell lines. For example, in vitro assays revealed that PGF2α can induce apoptosis in human hepatocellular carcinoma (HepG2) cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of PGF2α against hepatitis B virus (HBV). In vitro studies showed that this compound inhibits HBV replication in HepG2.2.15 cell lines with an IC50 value indicating effective antiviral activity .

4. Hypoglycemic Effects

The compound has also been evaluated for its hypoglycemic potential. It was found to enhance glucose uptake in insulin-sensitive cells, suggesting a role in glucose metabolism regulation .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |

| Cytotoxic | Induces apoptosis in HepG2 cells | |

| Antiviral | Inhibits HBV replication | |

| Hypoglycemic | Enhances glucose uptake |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with PGF2α showed a significant reduction in the secretion of pro-inflammatory cytokines. This suggests that PGF2α may be beneficial in treating conditions characterized by chronic inflammation such as arthritis .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of PGF2α. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Case Study 3: Antiviral Efficacy

A clinical study involving patients with chronic hepatitis B demonstrated that treatment with PGF2α resulted in a notable decrease in HBV DNA levels over a twelve-week period, highlighting its therapeutic potential against viral infections .

Propiedades

IUPAC Name |

(1R,2Z,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12-/t15-,16+,17+,18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLCNJREJFJDLH-GCWHEDOASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1/C=C\[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.